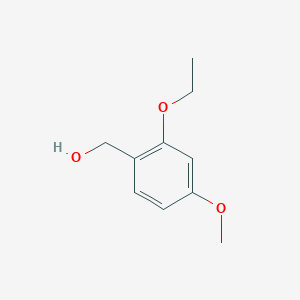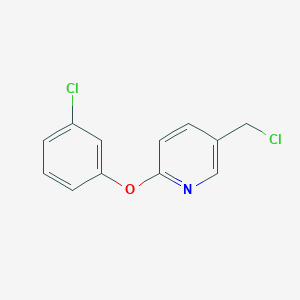![molecular formula C13H10F3NO2 B6331384 [6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1268609-72-8](/img/structure/B6331384.png)
[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95% (hereafter referred to as 6-TFMP) is a synthetic compound that has been used in a variety of scientific research applications. 6-TFMP is a fluorinated phenoxy compound, and is a derivative of pyridine. It is a colorless, clear liquid at room temperature and has a boiling point of 156-158°C. 6-TFMP is often used in organic synthesis and in the manufacture of pharmaceuticals.
Aplicaciones Científicas De Investigación
6-TFMP has a variety of scientific research applications. It has been used as an intermediate compound in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers and in the manufacture of organic semiconductors. 6-TFMP has been used in the study of the structure and properties of biological molecules, such as proteins and enzymes. It has also been used in the study of the structure and properties of materials, such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 6-TFMP is not fully understood. It is believed that 6-TFMP is able to interact with some molecules, such as proteins, and can affect their structure and activity. This can lead to changes in the activity of enzymes, which can influence cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TFMP are not well understood. However, studies have shown that 6-TFMP can affect the activity of some enzymes, which can lead to changes in cellular processes. In addition, 6-TFMP has been shown to interact with some proteins and can affect their structure and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-TFMP in lab experiments include its low cost, its availability, and its relatively low toxicity. Its low toxicity makes it safe to use in laboratory experiments. Additionally, 6-TFMP is relatively easy to synthesize, which makes it a convenient reagent for a variety of experiments.
However, there are some limitations to using 6-TFMP in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 6-TFMP is relatively unstable, and can degrade over time, which can lead to unreliable results.
Direcciones Futuras
There are a variety of potential future directions for research involving 6-TFMP. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into the mechanism of action of 6-TFMP could lead to a better understanding of its effects on cellular processes. Finally, further research into its synthesis and stability could lead to improved methods for producing and using 6-TFMP in laboratory experiments.
Métodos De Síntesis
6-TFMP can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethyl-phenol with pyridine in a basic solution. This reaction is typically carried out in a two-step process, where the first step involves the formation of an intermediate compound, and the second step involves the formation of the final product. The reaction is typically carried out at a temperature of around 50°C, and the reaction time is usually between 1-3 hours.
Propiedades
IUPAC Name |
[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-2-4-11(5-3-10)19-12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJMABBHMJYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


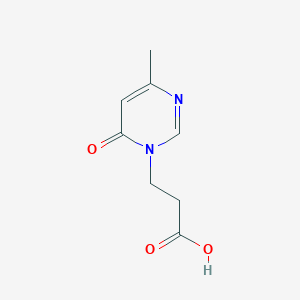

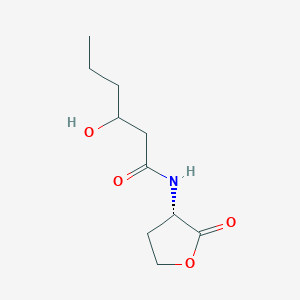

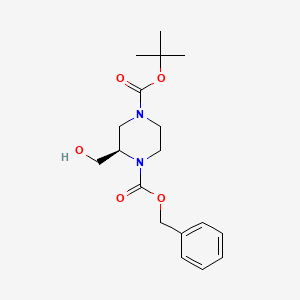
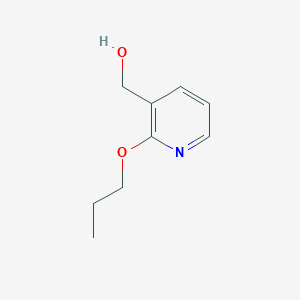
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)

